2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C14H20N2O·HCl and a molecular weight of 268.79 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 4-benzylpiperidine with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with ammonia . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-benzylpiperazin-1-yl)ethan-1-one dihydrochloride
- 2-(4-Benzyl-1-piperazinyl)-2-oxoethylamine dihydrochloride
- 1-(6-((1-Benzylpiperidin-4-yl)amino)indolin-1-yl)ethanone
- 2-((1-Benzylpiperidin-4-yl)(methyl)amino)ethan-1-ol
Uniqueness
2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylpiperidine moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-amino-1-(4-benzylpiperidin-1-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c15-11-14(17)16-8-6-13(7-9-16)10-12-4-2-1-3-5-12;/h1-5,13H,6-11,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLWRWKUWZXRPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1839849-49-8 |
Source
|
Record name | 2-amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.